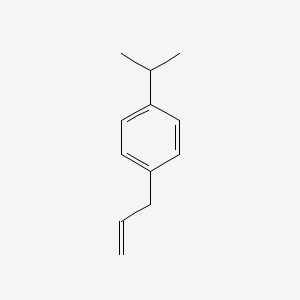

3-(4-Isopropylphenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-yl-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-5-11-6-8-12(9-7-11)10(2)3/h4,6-10H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLYEXXCHLBGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052102 | |

| Record name | p-Isopropylphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-92-0 | |

| Record name | p-Isopropylphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Isopropylphenyl 1 Propene and Its Derivatives

Reaction of 4-Isopropylbenzene with Olefinic Precursors

The synthesis of 3-(4-isopropylphenyl)-1-propene can be envisioned through the Friedel-Crafts alkylation of 4-isopropylbenzene (cumene) with a suitable three-carbon olefinic precursor, such as allyl chloride or allyl alcohol. In this reaction, the Lewis acid catalyst activates the olefinic precursor, generating a carbocation or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring of 4-isopropylbenzene. The isopropyl group on the benzene (B151609) ring is an activating group, directing the incoming electrophile to the ortho and para positions. However, due to steric hindrance from the bulky isopropyl group, the para-substituted product is often favored.

It is important to note that Friedel-Crafts alkylations can sometimes be complicated by side reactions such as polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements, which can lead to a mixture of isomeric products. youtube.com

Catalytic Systems in Friedel-Crafts Reactions

A variety of catalysts are employed to facilitate Friedel-Crafts alkylations. mt.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Common Catalytic Systems:

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditional and widely used catalysts. nih.govmt.com They effectively generate the electrophilic species required for the reaction.

Protic Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze these reactions. mt.com

Solid Acid Catalysts: To overcome some of the drawbacks of homogeneous catalysts (e.g., corrosion, difficult separation), solid acid catalysts have been developed. These include zeolites, acid-treated clays, and ion-exchange resins. etsu.edubeyondbenign.org These materials offer advantages in terms of reusability and reduced environmental impact. etsu.edu For instance, a study on the alkylation of benzene with long-chain olefins demonstrated high conversion rates (95%) and selectivity (85%) using an aluminum-magnesium silicate (B1173343) catalyst. etsu.edu Another example is the use of a lanthanide-promoted zeolite for the alkylation of benzene, which resulted in a 94% yield of undecylbenzene. etsu.edu

Chemical Reactivity and Reaction Mechanisms of 3 4 Isopropylphenyl 1 Propene

Alkenyl Reactivity

The carbon-carbon double bond in the propene side chain is the primary site of reactivity in 3-(4-isopropylphenyl)-1-propene, making it susceptible to both oxidation and reduction.

Oxidation Reactions

Oxidation of the alkene functionality can lead to a range of products, including alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions employed.

The oxidation of this compound can yield several key products. Under mild conditions, the double bond can be hydroxylated to form the corresponding diol, 3-(4-isopropylphenyl)propane-1,2-diol. More vigorous oxidation can lead to the cleavage of the carbon-carbon double bond. This oxidative cleavage can result in the formation of 4-isopropylbenzaldehyde (B89865) and formaldehyde, or further oxidation can yield 4-isopropylbenzoic acid and carbon dioxide. If the isopropyl group is also oxidized, the final product could be terephthalic acid. Another possible oxidation product is the ketone, 4'-isopropylacetophenone, which would involve the cleavage of the double bond and subsequent oxidation. wikipedia.orglibretexts.orgacs.orglibretexts.org

Table 1: Potential Oxidation Products of this compound

| Product Name | Chemical Formula | Molar Mass ( g/mol ) |

| 3-(4-Isopropylphenyl)propane-1,2-diol | C12H18O2 | 194.27 |

| 4-Isopropylbenzaldehyde | C10H12O | 148.20 |

| 4-Isopropylbenzoic acid | C10H12O2 | 164.20 |

| 4'-Isopropylacetophenone | C11H14O | 162.23 |

Oxidizing Agents and Specific Conditions (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium permanganate (KMnO4) is a versatile oxidizing agent for alkenes. libretexts.orgmasterorganicchemistry.com Under cold, dilute, and alkaline or neutral conditions, it typically leads to the syn-dihydroxylation of the double bond, yielding 3-(4-isopropylphenyl)propane-1,2-diol. wikipedia.org In contrast, hot, acidic, or concentrated KMnO4 solutions cause oxidative cleavage of the double bond. acs.org This can initially produce 4-isopropylbenzaldehyde and formaldehyde. The aldehyde products, however, are susceptible to further oxidation under these strong conditions, leading to the formation of 4-isopropylbenzoic acid and, in the case of formaldehyde, carbon dioxide and water. acs.org It is also important to note that under harsh oxidative conditions, the isopropyl group attached to the benzene (B151609) ring can be oxidized to a carboxylic acid group. libretexts.org

Ozonolysis is another powerful method for cleaving the double bond of this compound. wikipedia.orgmasterorganicchemistry.com This reaction proceeds by treating the alkene with ozone (O3) followed by a workup step. A reductive workup, typically using zinc dust and water or dimethyl sulfide, will yield 4-isopropylbenzaldehyde and formaldehyde. masterorganicchemistry.com An oxidative workup, using hydrogen peroxide, will lead to the formation of 4-isopropylbenzoic acid and carbon dioxide. masterorganicchemistry.com

While chromium trioxide (CrO3) is a strong oxidizing agent, its use in the direct oxidation of the alkene group in this compound is less common than permanganate or ozone. It is more typically employed for the oxidation of alcohols to carbonyl compounds.

Reduction Reactions

The reduction of the alkene in this compound saturates the double bond, yielding the corresponding alkane.

The primary product of the reduction of this compound is 1-isopropyl-4-propylbenzene. stenutz.eu This reaction involves the addition of two hydrogen atoms across the double bond of the propene side chain, converting it into a propyl group.

Table 2: Reduction Product of this compound

| Product Name | Chemical Formula | Molar Mass ( g/mol ) |

| 1-Isopropyl-4-propylbenzene | C12H18 | 162.27 |

Reducing Agents and Catalytic Hydrogenation (e.g., Hydrogen Gas with Palladium Catalyst)

The most common and efficient method for the reduction of alkenes is catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This process involves reacting this compound with hydrogen gas (H2) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. organic-chemistry.org The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The hydrogenation reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The reaction is generally clean and proceeds with high yield to the desired saturated hydrocarbon, 1-isopropyl-4-propylbenzene. stenutz.eu

An in-depth analysis of the chemical reactivity and reaction mechanisms of this compound reveals complex and varied transformations centered on its aromatic ring and propyl side chain. This article explores the nuances of its behavior in electrophilic aromatic substitution, oxidation, and coordination chemistry, providing a detailed look into the underlying mechanistic pathways.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule and their neighboring atoms. In 3-(4-Isopropylphenyl)-1-propene, the distinct proton environments give rise to a characteristic spectrum.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum. The isopropyl group protons show a distinct septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The allyl group protons exhibit complex splitting patterns due to their proximity to the double bond and the methylene (B1212753) bridge. The terminal vinyl protons (=CH₂) are non-equivalent and show distinct signals, while the methine proton (-CH=) also has a unique chemical shift. The methylene protons (-CH₂-) adjacent to the aromatic ring also produce a characteristic signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.10 - 7.20 | Multiplet |

| Isopropyl CH | 2.80 - 2.90 | Septet |

| Isopropyl CH₃ | 1.20 - 1.30 | Doublet |

| Allyl =CH₂ | 4.90 - 5.10 | Multiplet |

| Allyl -CH= | 5.80 - 6.00 | Multiplet |

| Allyl -CH₂- | 3.30 - 3.40 | Doublet |

Note: Predicted values are based on standard chemical shift ranges and may vary slightly based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. hw.ac.uk Since the natural abundance of ¹³C is low (about 1.1%), spectra are typically acquired over a longer period. hw.ac.uk

For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the isopropyl group (ipso-carbon) having a specific chemical shift. The carbons of the isopropyl group will have characteristic shifts in the aliphatic region. The sp² hybridized carbons of the allyl group's double bond will be found further downfield compared to the sp³ hybridized methylene carbon. docbrown.infooregonstate.edu Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals. oregonstate.eduhuji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary, attached to isopropyl) | ~147 |

| Aromatic C (quaternary, attached to allyl) | ~139 |

| Aromatic CH | 126 - 129 |

| Allyl =CH₂ | ~115 |

| Allyl -CH= | ~137 |

| Allyl -CH₂- | ~40 |

| Isopropyl CH | ~34 |

| Isopropyl CH₃ | ~24 |

Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary. wisc.edu

Two-Dimensional (2D) NMR Spectroscopy for Connectivity and Dynamics

Two-dimensional (2D) NMR techniques, such as COSY and HMBC, provide further structural detail by showing correlations between nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons (2-3 bonds). sdsu.edu For this compound, a COSY experiment would show correlations between the isopropyl CH proton and the isopropyl CH₃ protons. It would also map the connectivity within the allyl group, showing correlations between the -CH₂- protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduepfl.ch This is particularly useful for assigning quaternary carbons. emerypharma.com For instance, the protons of the isopropyl methyl groups would show a correlation to the quaternary aromatic carbon they are attached to. The methylene protons of the allyl group would show a correlation to the aromatic carbons, confirming the attachment point of the allyl group to the ring.

Infrared (IR) Spectroscopy

Vibrational Band Assignments and Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub The allyl group is identified by the C=C double bond stretching vibration around 1640 cm⁻¹. docbrown.infovscht.cz The C-H stretching vibrations for the sp² hybridized carbons of the double bond are also found above 3000 cm⁻¹, while the sp³ C-H stretching of the isopropyl and methylene groups appears just below 3000 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Aromatic & Alkene | 3010 - 3100 |

| C-H Stretch (sp³) | Isopropyl & Methylene | 2850 - 3000 |

| C=C Stretch | Alkene | ~1640 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-H Bend | Alkyl groups | 1370 - 1470 |

X-ray Crystallography

To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. While no specific crystal structure data for this compound was found in the search results, related structures containing isopropylphenyl or cymene moieties have been characterized, demonstrating the utility of this technique for elucidating the solid-state conformation of such molecules. researchgate.netresearchgate.netnih.gov The data would reveal the precise bond lengths of the C-C single bonds, the C=C double bond, and the bonds within the aromatic ring, as well as the bond angles throughout the molecule, confirming the geometry of the isopropyl and allyl substituents relative to the phenyl ring.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. molaid.com For this compound, this would first require the successful growth of a high-quality single crystal, a process that can be rate-limiting. molaid.com Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays would be collected and analyzed. The intensities and positions of the diffraction spots are used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. molaid.com This technique would provide an unambiguous depiction of the molecule's conformation in the solid state, revealing the spatial relationship between the isopropylphenyl group and the propene tail.

Crystal System and Space Group Analysis

The data collected during an SC-XRD experiment also reveals the crystal's macroscopic symmetry properties, defined by its crystal system and space group. sigmaaldrich.com The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the lengths and angles of the unit cell, the smallest repeating unit of the crystal lattice. chemicalbook.com Further analysis of the systematic absences in the diffraction data allows for the determination of the space group, which describes the complete symmetry of the crystal structure, including all translational and rotational symmetry elements. sigmaaldrich.com This information is crucial for understanding how the individual molecules of this compound pack together to form the bulk crystalline material.

Analysis of Intermolecular Interactions and Hydrogen Bonding

Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, the detailed structural information from SC-XRD allows for a thorough analysis of weaker intermolecular interactions. The packing of molecules in the crystal lattice is governed by a combination of forces, including van der Waals forces (specifically London dispersion forces) and potentially weak C-H···π interactions. London dispersion forces would be significant due to the molecule's size and the presence of the aromatic ring. The analysis would involve examining short contact distances between atoms of neighboring molecules. C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the aromatic ring of an adjacent molecule, could also play a role in the crystal packing. While classical hydrogen bonds are not expected, any unconventional interactions would be identified and characterized by their distances and angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Studies and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to π → π* transitions associated with the aromatic ring and the alkene double bond. The benzene ring contains a conjugated system of π-electrons that typically absorbs strongly in the ultraviolet region. The presence of the isopropyl and propene substituents on the ring would be expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted benzene, due to alkyl group hyperconjugation and potential extension of the conjugated system. The specific λ_max and the molar absorptivity (ε) would be key optical properties determined from the spectrum. These values provide insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound.

Synthesis and Investigation of Functionalized Derivatives of 3 4 Isopropylphenyl 1 Propene

Design and Synthesis of Novel Heterocyclic Scaffolds

The introduction of heterocyclic moieties is a common strategy in medicinal chemistry to develop novel compounds. The double bond of 3-(4-isopropylphenyl)-1-propene is a key functional group for the construction of such rings through various cycloaddition and cyclization reactions.

Pyrazoline and Isoxazoline (B3343090) Frameworks

Pyrazoline and isoxazoline rings are five-membered heterocycles that can be synthesized from alkenes.

Pyrazolines are frequently synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. biomedres.usdergipark.org.trresearchgate.netnih.gov A plausible synthetic route to a pyrazoline derivative incorporating the 4-isopropylphenyl group starts with the Claisen-Schmidt condensation of 4-isopropylbenzaldehyde (B89865) with a suitable ketone, such as acetophenone, to yield a chalcone (B49325). This intermediate can then be reacted with phenylhydrazine (B124118) in a solvent like ethanol (B145695), often with catalytic acid or base, to induce cyclization and form the corresponding 1,3,5-trisubstituted-2-pyrazoline. dergipark.org.trnih.govijcrt.org The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

Isoxazolines can be prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. nih.gov For the synthesis of an isoxazoline derivative of this compound, a nitrile oxide, generated in situ from an aldoxime by oxidation, would be reacted with the alkene. This concerted [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocycles with high regioselectivity and stereoselectivity. nih.gov The regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

Below is a table summarizing the synthesis of these heterocyclic frameworks:

Table 1: Synthesis of Pyrazoline and Isoxazoline Frameworks| Target Heterocycle | Starting Materials | Key Reaction |

|---|---|---|

| Pyrazoline | This compound derived chalcone, Phenylhydrazine | Claisen-Schmidt condensation followed by cyclization |

| Isoxazoline | This compound, Aldoxime (for nitrile oxide generation) | 1,3-Dipolar cycloaddition |

Indole (B1671886) and Isatin (B1672199) Scaffolds Containing Isopropylphenyl Substituents

Indole derivatives bearing a 4-isopropylphenyl substituent can be synthesized through various established methods, with the Fischer indole synthesis being a prominent example. researchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain an indole with the desired substitution pattern, 4-isopropylaniline (B126951) would first be diazotized and then reduced to form 4-isopropylphenylhydrazine. Subsequent reaction with a suitable ketone or aldehyde, followed by heating in the presence of an acid catalyst like polyphosphoric acid, would yield the target indole. researchgate.net

Isatin (1H-indole-2,3-dione) scaffolds are valuable precursors in organic synthesis. biomedres.usdergipark.org.trresearchgate.netijcrt.org The Sandmeyer isatin synthesis is a classical method that can be adapted to produce isatins with a 4-isopropylphenyl substituent. biomedres.usijcrt.org This process begins with the reaction of an aniline (B41778), in this case, 4-isopropylaniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. dergipark.org.trijcrt.org Subsequent cyclization of this intermediate in strong acid, such as concentrated sulfuric acid, affords the desired isatin. biomedres.usdergipark.org.tr Other methods like the Stolle synthesis, which involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization, also provide a viable route. dergipark.org.tr

The following table outlines the synthesis of these indole-based scaffolds:

Table 2: Synthesis of Indole and Isatin Scaffolds| Target Scaffold | Key Precursor | Synthetic Method |

|---|---|---|

| Indole | 4-Isopropylphenylhydrazine | Fischer Indole Synthesis |

| Isatin | 4-Isopropylaniline | Sandmeyer Isatin Synthesis or Stolle Synthesis |

Modification of Aromatic and Alkenyl Moieties

Further diversification of the this compound core can be achieved by modifying both the phenyl ring and the propene side chain.

Exploration of Substituent Effects on the Phenyl Ring

The electronic nature of the 4-isopropylphenyl ring can be modulated by introducing additional substituents. The isopropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho to the isopropyl group. The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) will significantly alter the electronic properties of the aromatic ring. These changes can influence the reactivity of the molecule and its derivatives in subsequent reactions. For instance, an electron-withdrawing group would decrease the electron density of the ring, making it less susceptible to further electrophilic attack, while an electron-donating group would have the opposite effect.

Alterations to the Propene Backbone (e.g., Methyl Substitution, Double Bond Position)

The propene backbone of this compound offers multiple sites for modification.

Double Bond Isomerization: The terminal double bond can be isomerized to an internal position to form 1-(4-isopropylphenyl)-1-propene and 1-(4-isopropylphenyl)-2-propene. This can be achieved using various transition metal catalysts. nih.govorganic-chemistry.orgacs.orgacs.org For example, ruthenium and cobalt complexes have been shown to be effective for the isomerization of allylbenzenes. nih.govorganic-chemistry.org The stereoselectivity of this isomerization (i.e., the formation of the E or Z isomer) can often be controlled by the choice of catalyst and reaction conditions. nih.govorganic-chemistry.org

Functionalization of the Double Bond: The double bond can be functionalized through a variety of reactions:

Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across the double bond. The hydroformylation of propene, for example, can yield both n-butanal and isobutanal. nih.govupb.roresearchgate.netmdpi.comresearchgate.net In the case of this compound, this would lead to the formation of aldehydes, which are versatile intermediates for further synthetic transformations. The regioselectivity (linear vs. branched aldehyde) can be influenced by the catalyst system, typically based on rhodium or cobalt. upb.roresearchgate.net

Wacker Oxidation: This palladium-catalyzed oxidation converts a terminal alkene into a methyl ketone. nih.govlibretexts.orgwikipedia.org Applying this reaction to this compound would yield 1-(4-isopropylphenyl)propan-2-one. This introduces a carbonyl group that can be a handle for further modifications.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using osmium tetroxide and a chiral ligand. wikipedia.org This reaction would convert this compound into a chiral diol, introducing two new stereocenters.

The table below summarizes some potential modifications to the propene backbone:

Table 3: Modifications of the Propene Backbone| Modification | Reaction | Expected Product(s) |

|---|---|---|

| Double Bond Position | Alkene Isomerization | 1-(4-isopropylphenyl)-1-propene, 1-(4-isopropylphenyl)-2-propene |

| Functionalization | Hydroformylation | Aldehydes (e.g., 4-(4-isopropylphenyl)butanal) |

| Functionalization | Wacker Oxidation | 1-(4-isopropylphenyl)propan-2-one |

| Functionalization | Asymmetric Dihydroxylation | Chiral 1-(4-isopropylphenyl)propane-1,2-diol |

Stereochemical Aspects in Derivative Synthesis and Analysis

The synthesis of derivatives from this compound can lead to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions is a critical aspect of modern organic synthesis.

In the synthesis of pyrazoline and isoxazoline derivatives via 1,3-dipolar cycloadditions, the stereochemistry of the starting alkene can be transferred to the product in a stereospecific manner. nih.gov Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer. youtube.com For example, in the synthesis of pyrazolines, if the chalcone precursor contains a chiral center, it can direct the stereochemical outcome of the cyclization reaction.

Reactions involving the propene backbone, such as asymmetric dihydroxylation, are designed to introduce new stereocenters with high enantioselectivity. wikipedia.org The choice of the chiral ligand in the Sharpless dihydroxylation, for instance, dictates which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol. wikipedia.org

The analysis of the stereochemistry of the synthesized derivatives is crucial and is typically carried out using techniques such as chiral chromatography (HPLC or GC) and nuclear magnetic resonance (NMR) spectroscopy, often with the use of chiral shift reagents.

Q & A

Q. What are reliable synthetic methodologies for preparing 3-(4-Isopropylphenyl)-1-propene, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves Claisen-Schmidt condensation, where 4-isopropylacetophenone reacts with formaldehyde or aldehydes under basic conditions (e.g., NaOH in ethanol/water) . Key optimization parameters include:

| Parameter | Optimal Range/Considerations | Impact on Yield/Purity |

|---|---|---|

| Base Concentration | 10–20% NaOH (w/v) | Higher concentrations risk side reactions. |

| Solvent System | Ethanol:Water (3:1 v/v) | Balances solubility and reactivity. |

| Temperature | 25–40°C (room temperature preferred) | Avoids thermal decomposition. |

| Reaction Time | 12–24 hours | Prolonged time increases byproduct formation. |

Characterization via NMR (1H/13C) and FT-IR is critical to confirm alkene geometry and substituent positions .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Safety protocols align with general aromatic alkene guidelines:

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- 1H NMR: Identifies alkene protons (δ 5.5–6.5 ppm, coupling constants for E/Z isomerism) and isopropyl splitting patterns .

- 13C-APT NMR: Assigns carbonyl/alkene carbons and confirms substitution on the phenyl ring .

- FT-IR: Detects C=C stretching (~1640 cm⁻¹) and C-H out-of-plane bending (~990 cm⁻¹ for trans alkenes) .

- UV-Vis: Measures π→π* transitions (λmax ~240–260 nm) to assess conjugation effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

- Predict regioselectivity in electrophilic additions (e.g., bromination at the α vs. β alkene position).

- Model steric effects from the isopropyl group on transition-state energies .

- Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Example Workflow:

Optimize geometry using Gaussian or ORCA.

Calculate Fukui indices for electrophilic attack sites.

Simulate reaction pathways (IRC analysis) for activation barriers.

Q. What strategies can address conflicting data in surface adsorption studies of this compound on indoor materials?

Methodological Answer: Conflicts may arise from surface heterogeneity or environmental variables. Mitigation approaches include:

- Controlled Environment Chambers: Standardize humidity (40–60% RH) and temperature (22°C) .

- Microspectroscopic Imaging: Use ToF-SIMS or AFM-IR to map adsorption sites at nanoscale resolution .

- Reference Surfaces: Compare adsorption on inert substrates (e.g., silicon wafers) vs. cellulose/plastics .

Q. How can researchers design experiments to probe the biological interactions of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities with cytochrome P450 isoforms or kinases .

- In Vitro Assays:

- Enzyme inhibition (IC50) via fluorometric/colorimetric substrates.

- Competitive binding studies with known inhibitors (e.g., ketoconazole for CYP3A4).

- Metabolite Profiling: LC-MS/MS to identify oxidation products (e.g., epoxides) .

Q. What advanced synthetic routes enable selective functionalization of this compound for material science applications?

Methodological Answer:

- Radical Polymerization: Initiate with AIBN under UV light to create cross-linked polymers. Monitor via GPC for molecular weight distribution .

- Electrophilic Aromatic Substitution: Optimize Friedel-Crafts acylation using AlCl3 to introduce carbonyl groups at the para position .

- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4 catalyst) for biaryl derivatives .

Q. How should researchers validate contradictory results in the photostability of this compound under UV exposure?

Methodological Answer:

- Accelerated Aging Tests: Expose samples to UV-B (280–315 nm) and quantify degradation via HPLC .

- Quencher Studies: Add antioxidants (e.g., BHT) to isolate radical-mediated vs. direct photolysis pathways .

- Computational TD-DFT: Predict excited-state behavior and compare with experimental UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.